

Application Notes and Protocols: Histone Methyltransferase (HMT) Assays for EZH2 Inhibition

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Compound of Interest

Compound Name: MM-401

Cat. No.: B609188

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Audience: Researchers, scientists, and drug development professionals.

Note on **MM-401**: Initial interest was expressed in utilizing **MM-401** for a histone methyltransferase (HMT) assay targeting EZH2. It is important to clarify that **MM-401** is an inhibitor of the MLL1 H3K4 methyltransferase, acting by disrupting the MLL1-WDR5 interaction. Therefore, **MM-401** is not the appropriate tool for assays involving EZH2, which is a histone H3K27 methyltransferase. This document will focus on the proper methodology for an EZH2 HMT assay, using the well-characterized EZH2 inhibitor, Tazemetostat (EPZ-6438), as an exemplary compound.

Introduction to EZH2 and its Inhibition

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It is a histone methyltransferase that specifically catalyzes the methylation of histone H3 at lysine 27 (H3K27). This epigenetic modification is a hallmark of transcriptionally silenced chromatin. Dysregulation and overexpression of EZH2 have been implicated in the progression of various cancers, making it a significant target for therapeutic intervention.

Tazemetostat (EPZ-6438) is a potent and selective small molecule inhibitor of EZH2. It has shown efficacy in preclinical models of EZH2-mutant non-Hodgkin lymphoma and other

cancers. These application notes provide a detailed protocol for an in vitro biochemical assay to determine the inhibitory activity of compounds like Tazemetostat against EZH2.

Quantitative Data Summary

The inhibitory activity of EZH2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for Tazemetostat against wild-type and mutant EZH2, as well as its effect on H3K27 methylation in a lymphoma cell line.

Compound	Target	Assay Type	IC50 (nM)	Cell Line	Effect
Tazemetostat (EPZ-6438)	Wild-Type EZH2	Biochemical	11	-	Enzyme Inhibition
Tazemetostat (EPZ-6438)	EZH2 (Y641F mutant)	Biochemical	13	-	Enzyme Inhibition
Tazemetostat (EPZ-6438)	EZH2	Cellular	9	WSU-DLCL2	Reduction of H3K27Me3

Experimental Protocols

In Vitro Biochemical EZH2 Histone Methyltransferase Assay

This protocol describes a radiometric assay using a tritiated methyl donor (S-adenosyl-L-methionine, SAM) to measure the activity of EZH2 and the inhibitory effect of test compounds.

Materials and Reagents:

- Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2)
- Histone H3 peptide (substrate)
- S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
- Tazemetostat (or other test compounds) dissolved in DMSO
- Assay Buffer: 50 mM Tris-HCl (pH 8.5), 5 mM MgCl₂, 0.01% Triton X-100, and 100 mM NaCl

- Stop Solution: S-adenosyl-L-homocysteine (SAH) at a high concentration
- Scintillation fluid
- Filter plates and a filter manifold
- Microplate scintillation counter

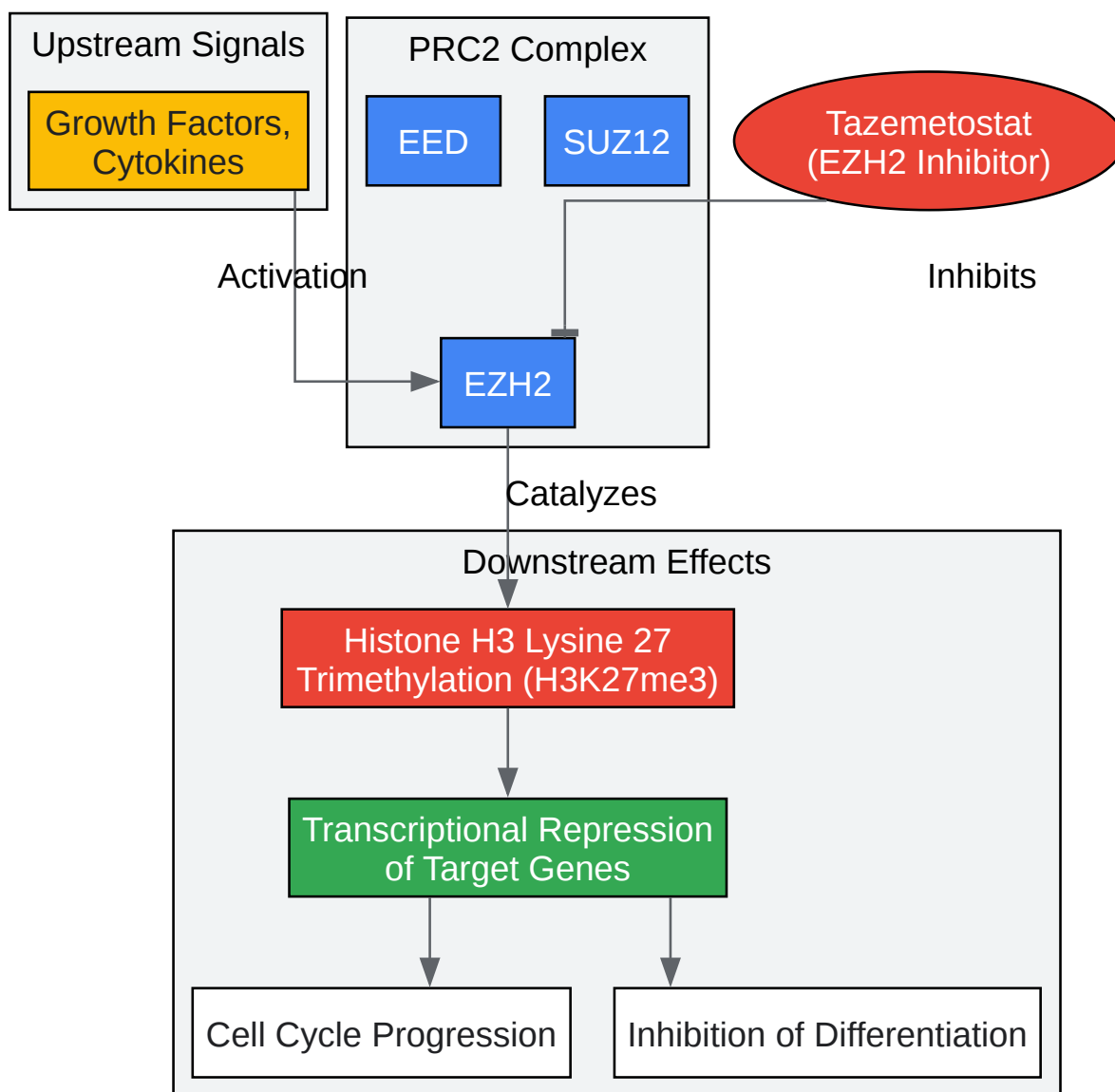
Procedure:

- Compound Preparation: Prepare a serial dilution of Tazemetostat or other test compounds in DMSO. A typical starting concentration for a 10-point dose-response curve would be 100 μM .
- Enzyme and Substrate Preparation: Dilute the recombinant PRC2 complex and histone H3 peptide in the assay buffer to the desired working concentrations.
- Reaction Setup:
 - Add 2 μL of the diluted test compound or DMSO (as a control) to the wells of a 96-well plate.
 - Add 23 μL of the enzyme-substrate mix (containing PRC2 and histone H3 peptide) to each well.
 - Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
- Initiation of Reaction:
 - Add 5 μL of [^3H]-SAM to each well to start the methylation reaction. The final reaction volume is 30 μL .
 - Incubate the plate at 30°C for a specified time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
- Termination of Reaction:

- Add 10 μ L of the stop solution (high concentration of SAH) to each well to stop the enzymatic reaction.
- Detection of Methylation:
 - Transfer the reaction mixture to a filter plate.
 - Wash the filter plate multiple times with a wash buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [3 H]-SAM.
 - Dry the filter plate completely.
 - Add scintillation fluid to each well.
 - Measure the radioactivity in each well using a microplate scintillation counter.
- Data Analysis:
 - Calculate the percent inhibition for each compound concentration relative to the DMSO control.
 - Plot the percent inhibition against the logarithm of the compound concentration.
 - Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Visualizations

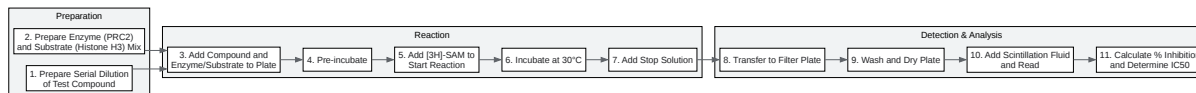
EZH2 Signaling Pathway



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Caption: EZH2 Signaling Pathway and Point of Inhibition.

Experimental Workflow for EZH2 HMT Assay



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Caption: Experimental Workflow for an EZH2 HMT Assay.

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